molecular formula C10H9NO2 B555148 Methyl indole-5-carboxylate CAS No. 1011-65-0

Methyl indole-5-carboxylate

Cat. No.: B555148
CAS No.: 1011-65-0
M. Wt: 175,19 g/mole
InChI Key: DRYBMFJLYYEOBZ-UHFFFAOYSA-N
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Description

Methyl indole-5-carboxylate (CAS: 1011-65-0, molecular formula: C₁₀H₉NO₂, molecular weight: 175.19 g/mol) is an indole derivative with a methyl ester group at the 5-position of the indole ring. It is a versatile intermediate in organic synthesis, particularly in pharmaceutical research, serving as a precursor for anticancer agents, kinase inhibitors, and other bioactive molecules . Key properties include:

  • Melting Point: 123–126°C
  • Solubility: Insoluble in water; soluble in organic solvents like methanol and dichloromethane .
  • Applications: Used in Sonogashira cross-coupling, Friedel-Crafts reactions, and the synthesis of hydroxamic acid-based histone deacetylase inhibitors (e.g., MPT0E028) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl indole-5-carboxylate can be synthesized through the esterification of indole-5-carboxylic acid . This process typically involves the reaction of indole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods may also involve the use of alternative catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Methyl indole-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its applications include:

  • Neurological Disorders : It is involved in the development of drugs targeting neurological conditions due to its ability to penetrate the blood-brain barrier effectively. Studies have shown that derivatives of indole compounds exhibit promising acetylcholinesterase inhibitory activity, which is vital for treating Alzheimer's disease and other cognitive disorders .
  • Cancer Treatment : Research indicates that this compound and its derivatives have cytotoxic effects against various cancer cell lines. For instance, compounds derived from it have demonstrated IC50 values in the low micromolar range against breast and colon cancer models, outperforming some conventional chemotherapeutics.

Biological Research

In biological studies, this compound is used to investigate:

  • Cellular Mechanisms : It aids in understanding the effects of indole derivatives on cellular processes, particularly in cancer research. The compound's derivatives are studied for their action on specific pathways involved in tumor growth and metastasis .
  • Inflammation Studies : It has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models, suggesting potential therapeutic roles in inflammatory diseases.

Flavor and Fragrance Industry

This compound is employed to create unique flavor profiles and fragrances. Its aromatic properties make it valuable in formulating perfumes and food additives, enhancing consumer products with distinct scents .

Material Science

The compound is being explored for its potential applications in developing novel materials:

  • Polymers and Coatings : Research focuses on using this compound to create advanced materials with improved properties compared to traditional options. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability .

Agricultural Chemistry

In agricultural applications, this compound is investigated for its role in:

  • Agrochemicals : It contributes to developing effective plant growth regulators and pest control agents. Studies highlight its potential to enhance crop yield and resilience against pests .

Cytotoxicity Against Cancer Cell Lines

A study demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics.

Anti-inflammatory Action

In vivo studies showed that this compound significantly reduced inflammatory markers in mouse models, indicating its potential use as an anti-inflammatory agent.

Antimicrobial Efficacy

This compound displayed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Data Tables

Application AreaSpecific UsesKey Findings
PharmaceuticalsNeurological disorders, cancer treatmentEffective AChE inhibitors; cytotoxicity against cancer cell lines
Biological ResearchCellular mechanisms, inflammation studiesReduces TNF-alpha; impacts cancer pathways
Flavor & FragrancePerfume formulation, food additivesUnique aromatic properties
Material SciencePolymers, coatingsEnhanced mechanical properties
Agricultural ChemistryPlant growth regulators, pest controlImproved crop yield

Mechanism of Action

The mechanism of action of methyl indole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation and other biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Reactivity

The position of functional groups on the indole ring critically influences reactivity and biological activity.

Compound Substituent Position Key Reactivity/Applications Reference
Methyl indole-5-carboxylate 5-COOCH₃ - N-Alkylation (e.g., with propargyl bromide) without ester cleavage .
- Electrophilic substitution at C3 due to electron-withdrawing ester group .
Methyl indole-2-carboxylate 2-COOCH₃ - Base-sensitive ester group; requires protection during cyclization .
- Forms regioisomers during azidocinnamate cyclization (e.g., 5-methoxy vs. 7-methoxy derivatives) .
5-Hydroxy-1H-indole-2-carboxylic acid 5-OH, 2-COOH - O-Benzylation requires protection of the indole NH to avoid N-alkylation .
- Limited solubility in organic solvents due to polar groups.

Key Insight : The 5-COOCH₃ group in this compound directs electrophilic reactions to the C3 position, while the 2-COOCH₃ isomer exhibits regioselectivity challenges in cyclization reactions .

Electronic Effects of Substituents

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate indole reactivity:

Compound Substituent Electronic Effect Impact on Reactions
This compound 5-COOCH₃ EWG - Reduces enantiomeric excess (49% ee) in asymmetric catalysis vs. EDG-substituted indoles .
- Stabilizes intermediates in Wittig reactions (e.g., MPT0E028 synthesis) .
5-Fluoroindole 5-F EWG Higher enantioselectivity (80% ee) due to weaker electron withdrawal vs. COOCH₃ .
5-Piperidineindole 5-NR₂ EDG Enhances enantiomeric excess (67–79% ee) by stabilizing transition states .

Key Insight : The ester group in this compound provides moderate electronic deactivation, making it less reactive in enantioselective catalysis compared to EDG-substituted indoles .

Biological Activity

Methyl indole-5-carboxylate (MIC) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of MIC, including its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Overview of this compound

This compound is synthesized through various chemical pathways and serves as a precursor in the development of numerous biologically active compounds. Its structure allows it to interact with various biological targets, leading to significant therapeutic effects.

Target Interactions:

  • MIC and its derivatives primarily interact with proteins involved in critical cellular processes. These include enzymes such as kinases and proteases, which are vital for cell signaling and regulation.

Biochemical Pathways:

  • MIC is produced from the metabolism of tryptophan by intestinal microorganisms, indicating its natural occurrence and potential influence on gut health.

Pharmacological Effects:

  • The compound exhibits a range of activities, including:
    • Anticancer : Inhibits growth in various cancer cell lines, including hCT116 colorectal cancer cells .
    • Antiviral : Potential activity against viruses such as SARS-CoV-2, with structure-activity relationship studies showing promising results .
    • Anti-inflammatory : Demonstrates effects that could mitigate inflammatory responses in various models.

Biological Activities

The biological activities of this compound are summarized in the following table:

Activity Type Description Reference
AnticancerInhibits growth in hCT116 cells; shows potential as an anticancer agent.
AntiviralExhibits activity against SARS-CoV-2; structure modifications enhance potency.
Anti-inflammatoryReduces inflammation in preclinical models.
AntioxidantProtects cells from oxidative stress.
AntimicrobialShows activity against various bacterial strains.
AntidiabeticPotential to modulate glucose metabolism.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of MIC derivatives on human colorectal cancer cell lines (hCT116). The results indicated that MIC significantly inhibited cell proliferation with an IC50 value suggesting effective cytotoxicity. The mechanism involved apoptosis induction through caspase activation pathways .

Case Study 2: Antiviral Activity

Research focused on the antiviral properties of MIC against SARS-CoV-2 demonstrated that specific structural modifications enhanced its inhibitory effects on viral proteases. For instance, derivatives with halogen substitutions showed varying degrees of potency, with some achieving EC50 values below 10 µM, indicating strong antiviral potential .

Case Study 3: Anti-inflammatory Effects

In an experimental model of inflammation, MIC was shown to reduce pro-inflammatory cytokine levels significantly. This suggests that MIC could be a candidate for developing anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl indole-5-carboxylate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of indole-5-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization involves controlling reaction temperature (60–80°C), catalyst concentration, and purification via recrystallization or column chromatography. Alternative methods include Mitsunobu reactions for introducing functionalized alkyl chains, as seen in the synthesis of MPT0E028, a histone deacetylase inhibitor . For regioselective modifications, protecting groups may be required to prevent side reactions at the indole nitrogen.

Q. How is this compound characterized using spectroscopic techniques, and what key spectral markers should researchers expect?

  • ¹H NMR : A singlet at ~3.9 ppm for the methyl ester group, aromatic protons in the δ 7.0–8.2 range (indole ring), and splitting patterns reflecting substituent positions.
  • IR : Strong C=O stretch (~1700 cm⁻¹) for the ester.
  • HRMS : Molecular ion [M+H]⁺ at m/z 175.18. Purity is validated via HPLC (>99.0% at 215 nm), with retention time consistency critical for batch reproducibility .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

Store in a dark, inert atmosphere (argon or nitrogen) at room temperature. Moisture-sensitive reactions require anhydrous solvents and molecular sieves. Decomposition is monitored via TLC or NMR, and batches should be re-tested via HPLC after long-term storage .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across cancer cell lines?

Discrepancies in cytotoxicity (e.g., higher potency in HCT116 vs. other NCI-60 lines) are addressed by:

  • Validating assay conditions (e.g., MTT vs. ATP-based proliferation assays).
  • Profiling cell-specific factors (e.g., HDAC isoform expression, metabolic activity).
  • Employing dose-response curves and statistical rigor (one-way ANOVA with Tukey’s post-hoc test) to confirm significance thresholds (p < 0.05) .

Q. How is this compound utilized in the synthesis of Mcl-1 inhibitors, and what are critical reaction intermediates?

In fragment-based drug discovery, this compound serves as a scaffold for tricyclic indole derivatives. Key steps include:

  • Mitsunobu Reaction : Coupling hydroxypropyl intermediates with naphthol derivatives.
  • Wittig Reaction : Introducing α,β-unsaturated ester side chains. Intermediates like 1-benzenesulfonylindoline-5-carbaldehyde are characterized via ¹H NMR and HRMS to ensure regiochemical fidelity .

Q. What advanced crystallization techniques are applicable to this compound derivatives, and how do they impact structural analysis?

High-resolution X-ray crystallography (using SHELXL for refinement) resolves electron density maps for derivatives. Challenges include managing twinning in low-symmetry crystals. ORTEP-3 graphical interfaces aid in visualizing torsion angles and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Q. Methodological Guidelines

  • Synthetic Optimization : Use pyridinium triflate as a mild acid catalyst in toluene for regioselective Friedel-Crafts alkylation .
  • Biological Assays : For in vivo studies, truncate tumor growth curves when >50% of subjects reach endpoint volume to comply with ethical guidelines .
  • Computational Modeling : CAM-B3LYP functional is recommended for solvent-effect simulations in polar media .

Properties

IUPAC Name

methyl 1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBMFJLYYEOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372193
Record name Methyl indole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-65-0
Record name Methyl indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indole-5-carboxylate
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Synthesis routes and methods I

Procedure details

To a mixture of indole-5-carboxylic acid (3.0 g) and triethylamine (1.9 g) in dry THF (100 mL) was added 1,1-carbonyldiimidazole (3.08 g). The mixture was stirred for 30 minutes at room temperature, at which time methanol (25 mL) was added. The mixture was stirred at room temperature for 1 h, partitioned between water and ethyl acetate. The layers were separated and the organic layer washed twice with water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Column chromatography on silica gel (200 mL) using CH2Cl2 as eluent to give 0.794 g of the title compound: 1H NMR (CDCl3) δ 3.93, 6.66, 7.28, 7.41, 7.91, 8.34, 8.42.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-carboxyindole (32.2 g, 0.2 mol), NaHCO3 (53.36 g, 0.64 mol), methyl iodide (122.22 g, 0.86 mol) in 60 mL of DMF were stirred at RT for 2 days. Water and EtOAc are added, and the organic layer was washed with bicarbonate solution, dried and concentrated to obtain 5-(methoxycarbonyl)indole. 1H NMR (DMSO) δ: 11.44 (s, 1H), 8.22 (s, 1H), 7.68 (d, J=8.4 Hz, 1H), 7.37˜7.47 (m, 2 H), 6.56 (d, J=2.0 Hz, 1H), 3.80 (s, 3H). MS (ESI) m/e (M+H+): 176.
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
53.36 g
Type
reactant
Reaction Step One
Quantity
122.22 g
Type
reactant
Reaction Step One
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Quantity
60 mL
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solvent
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.00 g (6.21 mmol) of 5-indolecarboxylic acid and 50 ml of 10% hydrogen chloride/methanol was refluxed for 2 hours. The reaction mixture was then poured onto ice water followed by neutralization with sodium bicarbonate. The mixture was extracted three times with ethyl acetate. The combined extracts were washed with aqueous sodium bicarbonate solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to give 0.42 g (38.6%) of methyl 5-indole-carboxylate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods IV

Procedure details

The solution of 1H-indole-5-carboxylic acid (1.0 g, 6.2 mmol, Aldrich) and K2CO3 (0.939 g, 6.8 mmol) in DMF (10 mL) was heated to 65° C., and Me2SO4 (0.78 g, 6.2 mmol) was added dropwise between 65-70° C. over 15 min. The reaction was stirred for 1 h at 80° C. then the mixture was poured into ice/water. The resulting precipitate was collected by filtration and dried in vacuo to give methyl 1H-indole-5-carboxylate (0.91 g, 5.2 mmol, 85.8%). MS (ESI, pos. ion) m/z: 176 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.939 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl indole-5-carboxylate
Methyl indole-5-carboxylate
Methyl indole-5-carboxylate
Methyl indole-5-carboxylate
Methyl indole-5-carboxylate
Methyl indole-5-carboxylate

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